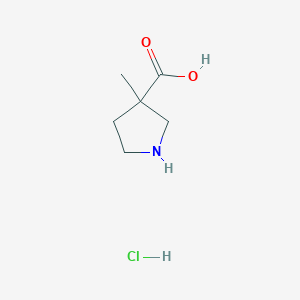
3-Methylpyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered lactam (a cyclic amide), which is a key structural motif in many natural products and pharmaceuticals. The compound contains a carboxylic acid functional group and a tertiary amine, making it a zwitterion at physiological pH. It is closely related to proline, an amino acid that is incorporated into proteins.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the synthesis of spin-labelled β-amino acid POAC involves resolution and saponification steps to obtain enantiomerically pure compounds . Similarly, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a multi-step process including condensation, N-alkylation, and hydrolysis, yielding a high purity product suitable for scale-up production . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with chirality playing a significant role. The absolute configuration of asymmetric carbons in POAC was determined using circular dichroism and X-ray diffraction . These techniques could be applied to determine the stereochemistry of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, which is crucial for its biological activity.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions due to their amine and carboxylic acid functionalities. For example, the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis has been demonstrated, which could be relevant for the analysis of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride . The reactivity of the carboxylic acid group in forming adducts with amines is also shown in the formation of molecular adducts with heterocyclic carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by substitutions on the ring. For instance, methylation affects the lipophilicity and intermolecular interactions of pyridazine carboxylic acids . These findings suggest that the methyl group in 3-Methylpyrrolidine-3-carboxylic acid hydrochloride could similarly influence its properties. Spectroscopic methods, including NMR and UV-Visible spectroscopy, are used to characterize such compounds, and computational methods like DFT can predict various properties, including hyperpolarizability and molecular orbitals .
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar in structure to 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, are known for their role as microbial inhibitors. They can impact microbial cell membranes and internal pH, affecting the robustness and performance of engineered microbes like Escherichia coli and Saccharomyces cerevisiae. This understanding is crucial for developing strategies to enhance microbial tolerance to these acids in biotechnological applications, such as fermentative production processes (Jarboe, Royce, & Liu, 2013).
Enhancement of Protoporphyrin IX Accumulation
Carboxylic acids and their derivatives play a significant role in enhancing the effectiveness of photodynamic therapy (PDT) by improving the accumulation of protoporphyrin IX, a crucial compound for PDT's therapeutic action. This research highlights the potential of pretreatments or additives, possibly including carboxylic acid derivatives, to optimize therapeutic outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Organic Acids in Acidizing Operations
The use of organic acids in the oil and gas industry, for acidizing operations, underscores the versatility of carboxylic acids and their derivatives. These acids, potentially including derivatives of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, offer an alternative to traditional inorganic acids for enhancing permeability and production efficiency with reduced corrosion and environmental impact (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Liquid-Liquid Extraction of Carboxylic Acids
The review of solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlights the industrial importance of carboxylic acid derivatives. This research emphasizes the potential applications of these compounds in bio-based plastics production and the recovery of valuable chemicals from dilute aqueous solutions, underscoring their significance in sustainable chemistry and separation technology (Sprakel & Schuur, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXHUVEAMLCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)
![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)
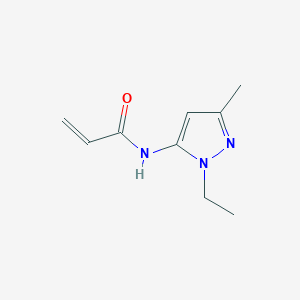
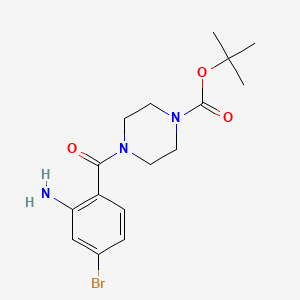
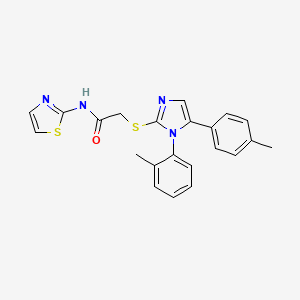
![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2539102.png)
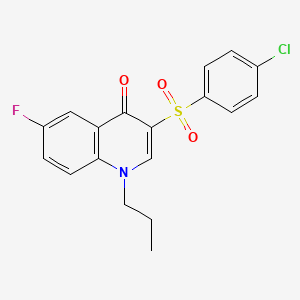
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)
![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)